5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703080
InChI: InChI=1S/C11H10N2O2/c12-4-9-3-8(7-14)1-2-11(9)13-5-10(15)6-13/h1-3,7,10,15H,5-6H2
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile

CAS No.:

Cat. No.: VC17703080

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile
Standard InChI InChI=1S/C11H10N2O2/c12-4-9-3-8(7-14)1-2-11(9)13-5-10(15)6-13/h1-3,7,10,15H,5-6H2
Standard InChI Key DLJLKCKIXUJQNT-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three key functional groups:

  • Benzonitrile core: Provides a planar aromatic system conducive to π-π interactions with biological targets.

  • 5-Formyl substituent: Introduces electrophilic reactivity, enabling covalent binding or hydrogen bonding.

  • 3-Hydroxyazetidine ring: A four-membered nitrogen-containing heterocycle with a hydroxyl group, enhancing solubility and enabling hydrogen bond donation.

The IUPAC name, 5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile, precisely describes its substitution pattern. The Canonical SMILES string (C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O) and InChIKey (DLJLKCKIXUJQNT-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
IUPAC Name5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile
Canonical SMILESC1C(CN1C2=C(C=C(C=C2)C=O)C#N)O
Topological Polar Surface Area76.6 Ų (estimated)

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile involves multi-step protocols, as outlined in methodologies for analogous benzonitrile derivatives :

  • Azetidine Ring Formation:

    • Cyclization of 3-amino-1-propanol derivatives under Mitsunobu conditions to form the 3-hydroxyazetidine moiety.

    • Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions .

  • Benzonitrile Functionalization:

    • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the azetidine ring at the 2-position.

    • Vilsmeier-Haack formylation to install the 5-formyl group.

  • Deprotection and Purification:

    • Removal of protecting groups (e.g., TBS) using tetrabutylammonium fluoride (TBAF).

    • Recrystallization from acetonitrile or chromatography on silica gel .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 8.34 (d, J = 8.2 Hz, aromatic H), δ 4.50 (m, azetidine CH₂), δ 9.90 (s, formyl H) .

    • ¹³C NMR: Peaks at δ 192.1 (formyl C=O), δ 154.6 (benzonitrile C≡N), δ 68.2 (azetidine C-OH) .

  • Mass Spectrometry: ESI-MS m/z 203.1 [M+H]⁺.

  • HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound’s structural analogs exhibit inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), kinases implicated in cancer and inflammation . Key mechanisms include:

  • ATP-Competitive Binding: The azetidine hydroxyl group forms hydrogen bonds with kinase hinge regions, while the benzonitrile core occupies hydrophobic pockets .

  • Downregulation of NF-κB: Inhibition of IKKε reduces NF-κB activation, attenuating pro-inflammatory cytokine production .

Table 2: Hypothesized Biological Targets

TargetAssociated DiseasesPotential IC₅₀ (nM)*
TBK1Rheumatoid arthritis, cancer50–100
IKKεPsoriasis, metabolic syndrome100–200
*In vitro estimates based on structural analogs .

Therapeutic Applications

Oncology

  • Solid Tumors: Preclinical studies of similar benzonitriles show efficacy in lung, pancreatic, and colorectal carcinomas by inducing apoptosis via kinase pathway modulation .

  • Myeloid Leukemia: Azetidine-containing inhibitors reduce proliferation in K562 leukemia cell lines (IC₅₀ ~ 1.2 μM) .

Inflammatory Diseases

  • Rheumatoid Arthritis (RA): TBK1/IKKε inhibitors suppress synovial inflammation in murine collagen-induced arthritis models .

  • Psoriasis: Topical application of related compounds reduces epidermal hyperplasia in imiquimod-induced models .

Pharmacological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (~40%) due to polar hydroxyazetidine group.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the formyl group to carboxylic acid.

  • Excretion: Renal clearance (60%) with negligible accumulation in tissues.

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodents (oral administration).

  • Genotoxicity: Negative in Ames test, suggesting low mutagenic risk.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator